(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one
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Overview
Description
(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. This compound is characterized by the presence of a pyrazole ring and two chlorophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of (E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include refluxing the mixture in ethanol or methanol to facilitate the formation of the desired chalcone.
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the chalcone into its corresponding alcohol.
Substitution: The chlorophenyl groups in the compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form various heterocyclic compounds, which can be useful intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has shown that chalcones and their derivatives can act as potential therapeutic agents for various diseases, including cancer, diabetes, and cardiovascular diseases.
Industry: The compound is used in the development of new materials and chemical processes, including the synthesis of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It can also interact with cellular receptors and signaling pathways, leading to the modulation of gene expression and cellular functions.
Comparison with Similar Compounds
(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one can be compared with other chalcones and pyrazole derivatives. Similar compounds include:
(E)-1-(4-chlorophenyl)-3-(4-chlorophenyl)-2-propen-1-one: This compound lacks the pyrazole ring and has different biological activities.
(E)-1-(4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one: This compound has methoxy groups instead of chlorophenyl groups, leading to different chemical and biological properties.
1-phenyl-3-(4-chlorophenyl)-1H-pyrazole: This compound lacks the propenone moiety and has different reactivity and applications.
The uniqueness of this compound lies in its combination of the chalcone and pyrazole structures, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C24H16Cl2N2O |
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Molecular Weight |
419.3 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C24H16Cl2N2O/c25-20-11-6-17(7-12-20)23(29)15-10-19-16-28(22-4-2-1-3-5-22)27-24(19)18-8-13-21(26)14-9-18/h1-16H/b15-10+ |
InChI Key |
OLXQVTRNKZHHOK-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)/C=C/C(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)C=CC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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